molecular formula C14H15NO3 B5148254 Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 5522-80-5

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5148254
CAS No.: 5522-80-5
M. Wt: 245.27 g/mol
InChI Key: HDIJQUVQZCXAKF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound belonging to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a phenyl group, a methyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of an aldehyde with an amine, followed by cyclization and esterification reactions. For instance, the reaction of benzaldehyde with methylamine can form an intermediate Schiff base, which upon cyclization and subsequent esterification with methanol, yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a phenyl group and a carboxylate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-methyl-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate (commonly referred to as Methyl Tetrahydropyridine) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C14H15NO3
Molecular Weight: 245.28 g/mol
CAS Number: 130734-36-0
IUPAC Name: this compound

The compound features a tetrahydropyridine ring structure which is known to contribute to various biological interactions.

Biological Activities

Methyl Tetrahydropyridine exhibits several biological activities:

  • Anticancer Activity
    • Studies have shown that derivatives of tetrahydropyridines can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cell lines with IC50 values in the micromolar range .
    • A specific study indicated that modifications in the aromatic ring significantly influenced the anticancer potency, suggesting that electron-withdrawing groups enhance activity against certain cancer types .
  • Neuroprotective Effects
    • Research indicates potential neuroprotective properties attributed to the modulation of neurotransmitter systems. The compound may influence acetylcholine receptors and exhibit protective effects against neurodegenerative disorders .
  • Antimicrobial Activity
    • Preliminary evaluations suggest that Methyl Tetrahydropyridine exhibits antimicrobial properties against various bacterial strains. The effectiveness varies based on structural modifications, with certain derivatives showing enhanced activity .

The mechanisms underlying the biological activities of Methyl Tetrahydropyridine include:

  • Apoptosis Induction : The compound has been shown to activate caspases involved in apoptotic pathways, leading to programmed cell death in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can halt the cell cycle at the G1 phase, preventing proliferation and promoting apoptosis in tumor cells .
  • Receptor Modulation : Interaction with muscarinic acetylcholine receptors has been suggested as a mechanism for neuroprotective effects, enhancing synaptic plasticity and cognitive function .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Values (µM)Reference
AnticancerMCF-715.63
AnticancerCEM-13<0.5
NeuroprotectionIn vitro modelsNot specified
AntimicrobialVarious bacterial strainsVaries

Table 2: Structural Modifications and Their Effects on Biological Activity

Modification TypeCompound VariantBiological Activity
Electron-withdrawing groupFluorinated variantIncreased anticancer activity
Aromatic ring substitutionMethylated variantEnhanced neuroprotective effects

Case Studies

  • Study on Anticancer Properties :
    A study published in MDPI evaluated several tetrahydropyridine derivatives for their anticancer activity. The results demonstrated that compounds similar to Methyl Tetrahydropyridine exhibited significant cytotoxicity against multiple cancer cell lines, notably through apoptosis induction mechanisms .
  • Neuroprotective Evaluation :
    Another research effort highlighted the neuroprotective potential of tetrahydropyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through receptor-mediated pathways .

Properties

IUPAC Name

methyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-13(14(17)18-2)11(8-12(16)15-9)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIJQUVQZCXAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369467
Record name ST013406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5522-80-5
Record name ST013406
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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